1-(2-Bromo-5-fluorophenyl)butan-2-one
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Overview
Description
1-(2-Bromo-5-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10BrFO This compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fifth position on the phenyl ring, attached to a butan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-fluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzene with butan-2-one under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and Friedel-Crafts acylation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-fluorophenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the butan-2-one moiety can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylbutanones, while oxidation and reduction reactions can modify the carbonyl group .
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carbonyl group in the butan-2-one moiety can participate in nucleophilic addition reactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)butan-1-one
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
Comparison: 1-(2-Bromo-5-fluorophenyl)butan-2-one is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the butan-2-one moiety also differentiates it from other phenyl derivatives, providing distinct properties and applications .
Properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-2-9(13)6-7-5-8(12)3-4-10(7)11/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBVSVXLDUQCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=C(C=CC(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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